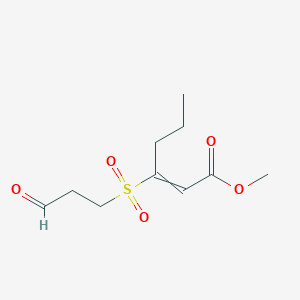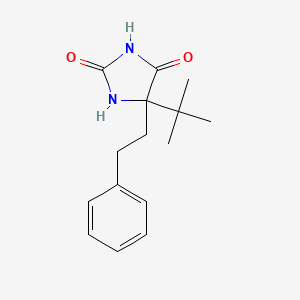![molecular formula C8H10N2S2 B14191935 3-(Methylsulfanyl)-6-[(prop-2-en-1-yl)sulfanyl]pyridazine CAS No. 859497-90-8](/img/structure/B14191935.png)
3-(Methylsulfanyl)-6-[(prop-2-en-1-yl)sulfanyl]pyridazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(Methylsulfanyl)-6-[(prop-2-en-1-yl)sulfanyl]pyridazine is a chemical compound that belongs to the pyridazine family. Pyridazines are heterocyclic aromatic organic compounds characterized by a six-membered ring containing two nitrogen atoms at positions 1 and 2. This particular compound features two sulfur-containing substituents, which can significantly influence its chemical properties and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Methylsulfanyl)-6-[(prop-2-en-1-yl)sulfanyl]pyridazine typically involves multi-step organic reactions. One common method starts with the preparation of the pyridazine core, followed by the introduction of the methylsulfanyl and prop-2-en-1-ylsulfanyl groups. The reaction conditions often require the use of catalysts, specific temperatures, and solvents to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired production volume, cost efficiency, and environmental considerations. Industrial synthesis may also incorporate advanced techniques like microwave-assisted synthesis or flow chemistry to enhance reaction rates and yields.
Análisis De Reacciones Químicas
Types of Reactions
3-(Methylsulfanyl)-6-[(prop-2-en-1-yl)sulfanyl]pyridazine can undergo various chemical reactions, including:
Oxidation: The sulfur atoms in the compound can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced under specific conditions to yield different products.
Substitution: The methylsulfanyl and prop-2-en-1-ylsulfanyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperoxybenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.
Aplicaciones Científicas De Investigación
3-(Methylsulfanyl)-6-[(prop-2-en-1-yl)sulfanyl]pyridazine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studies of enzyme inhibition and protein-ligand interactions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of drugs targeting specific enzymes or receptors.
Industry: It can be used in the production of specialty chemicals, agrochemicals, and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 3-(Methylsulfanyl)-6-[(prop-2-en-1-yl)sulfanyl]pyridazine involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The sulfur-containing groups can form covalent bonds or coordinate with metal ions, influencing the compound’s binding affinity and specificity. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
- 3-(Methylsulfanyl)pyridazine
- 6-[(prop-2-en-1-yl)sulfanyl]pyridazine
- 3-(Methylsulfanyl)-6-(methylsulfanyl)pyridazine
Uniqueness
3-(Methylsulfanyl)-6-[(prop-2-en-1-yl)sulfanyl]pyridazine is unique due to the presence of both methylsulfanyl and prop-2-en-1-ylsulfanyl groups This dual substitution pattern can lead to distinct chemical and biological properties compared to similar compounds with only one type of substituent
Propiedades
Número CAS |
859497-90-8 |
|---|---|
Fórmula molecular |
C8H10N2S2 |
Peso molecular |
198.3 g/mol |
Nombre IUPAC |
3-methylsulfanyl-6-prop-2-enylsulfanylpyridazine |
InChI |
InChI=1S/C8H10N2S2/c1-3-6-12-8-5-4-7(11-2)9-10-8/h3-5H,1,6H2,2H3 |
Clave InChI |
PYFFGAPNOIDDKR-UHFFFAOYSA-N |
SMILES canónico |
CSC1=NN=C(C=C1)SCC=C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![3-Hydroxy-4-[(2,4,6-trimethylphenyl)methoxy]butanenitrile](/img/structure/B14191868.png)

![Bicyclo[2.2.2]octane-2,3-dimethanol, 1-methyl-4-(1-methylethyl)-](/img/structure/B14191875.png)
![5-[(Bicyclo[2.2.1]heptan-2-yl)amino]pentane-1-sulfonic acid](/img/structure/B14191880.png)

![1-Bromo-2-[dibromo(fluoro)methyl]cyclohexane](/img/structure/B14191885.png)
![Tributyl[(9H-fluorene-9-carbonyl)oxy]stannane](/img/structure/B14191886.png)

![3,6-Diethenyl-3,4,5,6-tetrahydropyrrolo[3,2-e]indole](/img/structure/B14191905.png)
![Trimethyl[(2,3,4,5-tetrafluorobenzoyl)oxy]stannane](/img/structure/B14191909.png)

![Benzene, 1-[[2,2-bis(phenylthio)ethyl]sulfonyl]-4-methyl-](/img/structure/B14191929.png)
